S-4-Methylbenzyl-D-cysteine
Overview
Description
S-4-Methylbenzyl-D-cysteine is a derivative of the amino acid cysteine, characterized by the presence of a 4-methylbenzyl group attached to the sulfur atom of the cysteine molecule. This compound is primarily used in research settings, particularly in the fields of proteomics and peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of Fmoc (fluorenylmethyloxycarbonyl) protection for the amino group and subsequent alkylation of the thiol group with 4-methylbenzyl bromide under basic conditions .
Industrial Production Methods: These machines facilitate the stepwise addition of protected amino acids to form the desired peptide sequence, followed by deprotection and purification steps .
Chemical Reactions Analysis
Types of Reactions: S-4-Methylbenzyl-D-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of thioethers.
Scientific Research Applications
S-4-Methylbenzyl-D-cysteine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a model compound for studying thiol chemistry.
Biology: In the study of protein structure and function, particularly in the formation of disulfide bonds.
Industry: Used in the synthesis of complex peptides and proteins for various applications
Mechanism of Action
The mechanism of action of S-4-Methylbenzyl-D-cysteine involves its ability to form disulfide bonds, which are crucial for the structural stability of proteins. The compound can interact with other thiol-containing molecules, leading to the formation of disulfide-linked dimers or higher-order structures. This property is particularly useful in the study of protein folding and stability .
Comparison with Similar Compounds
S-Methylcysteine: Similar in structure but lacks the 4-methylbenzyl group.
Fmoc-S-4-methylbenzyl-D-cysteine: A protected form used in peptide synthesis
Uniqueness: S-4-Methylbenzyl-D-cysteine is unique due to the presence of the 4-methylbenzyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the study of thiol chemistry and in the synthesis of complex peptides .
Properties
IUPAC Name |
(2S)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAPFSZIUBUTNW-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428525 | |
Record name | S-4-Methylbenzyl-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127348-02-1 | |
Record name | S-4-Methylbenzyl-D-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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